3-(Piperidin-3-yl)-1H-indazole dihydrochloride
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Overview
Description
3-(Piperidin-3-yl)-1H-indazole dihydrochloride is a chemical compound that features a piperidine ring attached to an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)-1H-indazole dihydrochloride typically involves the formation of the piperidine ring followed by its attachment to the indazole core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of primary amines with diols catalyzed by a Cp*Ir complex can yield cyclic amines, including piperidines, in good to excellent yields . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with thionyl chloride (SOCl2), which simplifies the classical sequence of protection, activation, cyclization, and deprotection .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective reduction processes. For example, the enantioselective reduction of 2,3-disubstituted indenopyridine has been used to synthesize biologically active substances . This method can be adapted for the production of piperidine derivatives on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)-1H-indazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the piperidine and indazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel-based catalysts are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Piperidin-3-yl)-1H-indazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)-1H-indazole dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The indazole moiety can also participate in binding interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride: Similar in structure but with different biological activities.
1-Benzylpyrrolidine-3-amine derivatives: These compounds also feature a piperidine ring and have been studied for their dual cholinesterase inhibition and antioxidant effects.
Uniqueness
3-(Piperidin-3-yl)-1H-indazole dihydrochloride is unique due to its specific combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-piperidin-3-yl-2H-indazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRAPOTWWVYSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CC=CC3=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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